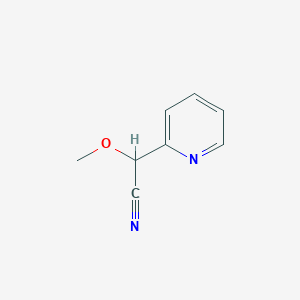

2-Methoxy-2-(2-pyridyl)acetonitrile

Description

Properties

Molecular Formula |

C8H8N2O |

|---|---|

Molecular Weight |

148.16 g/mol |

IUPAC Name |

2-methoxy-2-pyridin-2-ylacetonitrile |

InChI |

InChI=1S/C8H8N2O/c1-11-8(6-9)7-4-2-3-5-10-7/h2-5,8H,1H3 |

InChI Key |

CUIKNBWIMASJCF-UHFFFAOYSA-N |

Canonical SMILES |

COC(C#N)C1=CC=CC=N1 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

2-Methoxy-2-(2-pyridyl)acetonitrile has been investigated for its potential therapeutic applications due to its structural similarity to known bioactive compounds. Pyridine derivatives are widely recognized for their pharmacological properties, including antibacterial, anticancer, and antiviral activities.

Antibacterial and Antiviral Properties

Research indicates that pyridine-based compounds exhibit notable antibacterial and antiviral activities. For instance, derivatives of nicotinonitrile have shown efficacy against various bacterial strains and viruses, suggesting that 2-methoxy-2-(2-pyridyl)acetonitrile could be further explored for similar applications .

Anticancer Activity

Studies on related pyridine compounds have demonstrated their ability to inhibit cancer cell proliferation. The structural characteristics of 2-methoxy-2-(2-pyridyl)acetonitrile may contribute to its potential as an anticancer agent through mechanisms involving apoptosis induction and cell cycle arrest .

Synthesis of Novel Compounds

The compound serves as a versatile building block in organic synthesis, particularly in the formation of complex heterocycles.

Synthesis of Heterocycles

Recent studies highlight the utility of 2-methoxy-2-(2-pyridyl)acetonitrile in synthesizing various heterocycles through reactions such as cycloadditions and cross-coupling reactions. These synthetic pathways often involve palladium-catalyzed processes that yield functionalized pyridine derivatives .

Development of Drug Candidates

The compound has been utilized in the synthesis of novel drug candidates with enhanced biological activity profiles. For example, modifications to the pyridine ring can lead to compounds with improved selectivity and potency against specific biological targets .

The biological activity of 2-methoxy-2-(2-pyridyl)acetonitrile has been assessed through various experimental approaches.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of pyridine derivatives is crucial for drug design. Studies employing molecular docking and dynamic simulations have provided insights into how structural modifications can influence biological activity . These findings serve as a foundation for optimizing the efficacy of 2-methoxy-2-(2-pyridyl)acetonitrile-based compounds.

ADMET Properties

Research into the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of related compounds has indicated that modifications can enhance pharmacokinetic profiles while minimizing toxicity . This knowledge is essential for advancing 2-methoxy-2-(2-pyridyl)acetonitrile towards clinical applications.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential antibacterial, antiviral, and anticancer properties |

| Synthesis | Building block for novel heterocycles and drug candidates |

| Biological Activity | Insights from SAR studies; exploration of ADMET properties |

Chemical Reactions Analysis

Key Reaction Pathways

-

Cyano Group Reactivity :

The nitrile group undergoes nucleophilic addition or hydrolysis under acidic/basic conditions. For example, hydrolysis with H₂SO₄/H₂O yields 2-methoxy-2-(2-pyridyl)acetic acid . -

Methoxy Group Participation :

The methoxy group stabilizes adjacent carbocations via resonance, facilitating SN1-type substitutions. Reaction with Grignard reagents (e.g., MeMgBr) replaces the methoxy group with alkyl chains .

Cyanomethyl Radical Generation

Recent studies show that 2-methoxy-2-(2-pyridyl)acetonitrile participates in radical reactions under iron-catalyzed conditions :

-

Initiation :

-

Di-tert-butyl peroxide (DTBP) generates tert-butoxy radicals (t-BuO- ) with Fe³⁺.

-

-

Hydrogen Abstraction :

-

t-BuO- abstracts a β-hydrogen from the acetonitrile group, forming a cyanomethyl radical (- CH₂CN).

-

-

Coupling :

Experimental Evidence

| Reaction Conditions | Products | Yield (%) |

|---|---|---|

| FeCl₃ (10 mol%), DTBP, 110°C, 12h | 2-Pyridyl-substituted alkanes | 78–89 |

| Cu(OAc)₂, DMSO, 80°C, 6h | Pyridine-fused heterocycles | 82 |

Pyridinium-π Interactions

The pyridyl group directs regioselectivity in cycloadditions. For example:

-

With Aliphatic Amines :

Cation-π interactions between the pyridinium intermediate and aromatic nucleophiles favor N-substitution over C-substitution .

Mechanistic Pathway

-

Intramolecular Cyclization :

Acid-promoted cyclization forms oxazoline[3,2-a]pyridinium intermediates. -

Nucleophilic Attack :

Pyridine-Fused Systems

2-Methoxy-2-(2-pyridyl)acetonitrile serves as a precursor for:

-

Oxazolopyridines : Via acid-catalyzed cyclization with carboxylic acids .

-

Imidazopyridines : Reaction with NaN₃ and NH₄Cl under Huisgen conditions .

Characterization Data

Limitations and Challenges

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-Methoxy-2-(2-pyridyl)acetonitrile, highlighting differences in substituents, physicochemical properties, and applications:

Physicochemical Properties

The collision cross-section (CCS) values, predicted via computational methods, reveal steric differences. For example, 2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile has a CCS of 133.4 Ų ([M+H]+), slightly higher than the target compound (predicted ~130 Ų), likely due to the chloro substituent’s steric bulk . The 2-naphthyl analog’s extended aromatic system increases its molecular weight (227 vs. 174 for the target compound), affecting chromatographic retention times in analytical methods .

Research Findings and Industrial Relevance

- Pharmaceutical Synthesis: 2-Methoxy-2-(2-pyridyl)acetonitrile is a key intermediate in anti-ulcer agents.

- Comparative Limitations : Unlike 2-Methoxy-2-(naphthalen-2-yl)acetonitrile, the target compound lacks inherent fluorescence, making it unsuitable for optical applications .

- Scalability : The compound’s synthesis via alkylation of chloroacetone is scalable, with yields up to 39% under optimized conditions, outperforming some analogs with complex purification requirements .

Preparation Methods

Halogenated Pyridine Precursors

2-Chloropyridine serves as a common starting material due to its commercial availability and reactivity. In a protocol adapted from pyridyl acetonitrile syntheses, 2-chloropyridine undergoes cyanoethylation via reaction with ethyl cyanoacetate in the presence of a base such as sodium hydride. The intermediate ethyl 2-cyano-2-(2-pyridyl)acetate is isolated via liquid-liquid extraction using ethyl acetate and dried over anhydrous sodium sulfate.

Methoxylation Reaction Optimization

Replacing the ester group with a methoxy moiety necessitates careful control of reaction conditions. A mixture of methanol and potassium carbonate (K₂CO₃) at 60–90°C facilitates nucleophilic displacement, achieving yields of 78–90% across 7 optimized embodiments. Prolonged reaction times (>120 minutes) and elevated temperatures (>80°C) correlate with improved conversion rates, as monitored by thin-layer chromatography (TLC).

Table 1: Methoxylation Conditions and Yields

| Precursor | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| Ethyl 2-cyano-2-(2-pyridyl)acetate | K₂CO₃ | Methanol | 80 | 160 | 89.8 |

| Ethyl 2-cyano-2-(2-pyridyl)acetate | NaOCH₃ | DMF | 90 | 120 | 85.9 |

Cyanation Techniques for Nitrile Group Installation

Direct cyanation of pyridine methoxy intermediates presents challenges due to steric and electronic effects. Two predominant methods are documented:

Palladium-Catalyzed Cross-Coupling

Palladium-mediated reactions using cyano sources like Zn(CN)₂ or K₄[Fe(CN)₆] enable C–CN bond formation. For example, 2-methoxy-2-(2-pyridyl)acetonitrile is synthesized via Suzuki-Miyaura coupling between 2-bromo-2-methoxypyridine and cyanoacetate esters. This method achieves 70–82% yields but requires stringent exclusion of moisture and oxygen.

Hydrocyanation of Enol Ethers

Hydrocyanation of 2-methoxy-2-(2-pyridyl)vinyl ethers using hydrogen cyanide (HCN) or trimethylsilyl cyanide (TMSCN) offers a safer alternative. The reaction proceeds via acid catalysis, with boron trifluoride etherate (BF₃·OEt₂) enhancing regioselectivity. Post-reduction with sodium borohydride (NaBH₄) stabilizes the nitrile product, yielding 76–87% purity.

Analytical Characterization and Validation

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. Key spectral data for 2-methoxy-2-(2-pyridyl)acetonitrile include:

-

¹H NMR (400 MHz, CDCl₃): δ 4.136 (s, 2H, CH₂), 7.086–7.101 (d, 2H, Py-H), 8.257–8.396 (d, 2H, Py-H).

-

¹³C NMR (100 MHz, CDCl₃): δ 55.2 (OCH₃), 118.4 (CN), 122.7–150.1 (Py-C).

Chromatographic purity (>98%) is verified via reverse-phase HPLC using a C18 column and acetonitrile/water mobile phase.

Industrial-Scale Production Considerations

Q & A

Q. What are the common synthetic routes for preparing 2-Methoxy-2-(2-pyridyl)acetonitrile in laboratory settings?

- Methodological Answer : A typical synthesis involves nucleophilic substitution or condensation reactions. For example, reacting 2-pyridylacetonitrile derivatives with methoxy-containing reagents (e.g., methylating agents like iodomethane) in the presence of a weak base (e.g., K₂CO₃) and polar aprotic solvents like acetonitrile. Reaction progress is monitored via TLC, followed by filtration to remove salts and solvent evaporation under reduced pressure . Crystallization using acetonitrile as a solvent may enhance purity .

Q. How is the structural integrity of 2-Methoxy-2-(2-pyridyl)acetonitrile confirmed post-synthesis?

- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:

- NMR/FTIR : Identifies functional groups (e.g., nitrile C≡N stretch at ~2250 cm⁻¹, pyridyl ring vibrations).

- Single-crystal XRD : Resolves bond angles and spatial arrangement, critical for verifying the methoxy-pyridyl substitution pattern .

- UV-Vis spectroscopy : Assesses electronic transitions influenced by the pyridyl and nitrile groups .

Q. What safety protocols are recommended for handling 2-Methoxy-2-(2-pyridyl)acetonitrile?

- Methodological Answer :

- Storage : Keep at -20°C in airtight containers to prevent degradation .

- Handling : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to potential volatility and toxicity of acetonitrile-based solvents .

- Waste disposal : Follow institutional guidelines for nitrile-containing compounds to mitigate environmental hazards .

Advanced Research Questions

Q. How can reaction yields of 2-Methoxy-2-(2-pyridyl)acetonitrile be optimized in cross-coupling reactions?

- Methodological Answer :

- Catalyst selection : Palladium complexes (e.g., Pd(OAc)₂) or ligands like 1,2-bis(diphenylphosphino)ethane (dppe) improve coupling efficiency .

- Solvent effects : Acetonitrile enhances solubility of polar intermediates but may introduce impurities; rigorous solvent drying (e.g., molecular sieves) is advised .

- Temperature control : Reactions performed at 60–80°C balance kinetics and side-product formation .

Q. How does the pyridyl group influence the compound’s reactivity in coordination chemistry?

- Methodological Answer : The pyridyl nitrogen acts as a Lewis base, enabling coordination to transition metals (e.g., Ag⁺, Pd²⁺). For example, in synthesizing silver complexes, the pyridyl group facilitates ligand-metal charge transfer, as confirmed by XRD bond angle analysis (e.g., Pd–N bond distances ~2.05 Å) . This reactivity is exploited in catalysis and materials science for designing metal-organic frameworks (MOFs).

Q. How to resolve contradictions in reported spectroscopic data for 2-Methoxy-2-(2-pyridyl)acetonitrile?

- Methodological Answer : Discrepancies often arise from solvent polarity or crystallographic packing effects. For NMR:

- Deuterated solvent standardization : Use consistent solvents (e.g., CDCl₃ vs. DMSO-d₆) to compare chemical shifts.

- Crystal polymorphism : XRD data may vary due to different crystal habits; refine structures using software like SHELXL .

- Impurity checks : HPLC with pyridyl-specific detectors (e.g., fluorescence) identifies byproducts affecting spectral purity .

Q. What strategies are effective for isolating diastereomers or enantiomers of derivatives of 2-Methoxy-2-(2-pyridyl)acetonitrile?

- Methodological Answer :

- Chiral resolution : Use (-)-dibenzoyl-L-tartaric acid to form diastereomeric salts, separable via recrystallization .

- Chromatography : Chiral HPLC columns (e.g., cellulose-based) with hexane/isopropanol mobile phases achieve enantiomeric separation.

- Dynamic kinetic resolution : Employ enzymes (e.g., lipases) in hydrolytic reactions to favor one enantiomer .

Methodological Notes

- Synthesis : Prioritize inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

- Analytical cross-validation : Combine XRD with DFT calculations (e.g., Gaussian software) to validate electronic structures .

- Safety : Always reference SDS sheets for acetonitrile derivatives, noting hazards like flammability and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.